3-Methyloxane-4-carbonitrile

Beschreibung

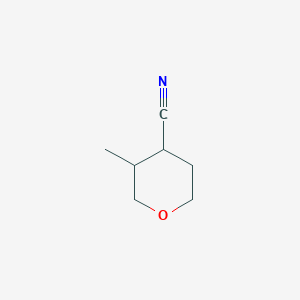

3-Methyloxane-4-carbonitrile is a tetrahydropyran (oxane) derivative featuring a methyl group at the 3-position and a nitrile group at the 4-position. Below, we present a detailed comparison with structurally and functionally related compounds, supported by data tables and research findings.

Eigenschaften

IUPAC Name |

3-methyloxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGCBCDISSWKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxane-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-4-hydroxyoxane with cyanogen bromide under basic conditions. The reaction typically proceeds at room temperature and yields the desired nitrile compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyloxane-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Grignard reagents (RMgX) can be used to introduce various substituents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles and other derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyloxane-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Wirkmechanismus

The mechanism of action of 3-Methyloxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic attack, leading to the formation of imine intermediates. These intermediates can further react to form various products, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile

- Structure : Features a trifluoromethylphenylmethyl substituent at the 4-position of the oxane ring alongside the nitrile group .

- Molecular Formula: C₁₄H₁₄F₃NO

- Molar Mass : 269.26 g/mol .

- Key Differences : The bulky trifluoromethylphenyl group enhances lipophilicity and electron-withdrawing effects compared to the simpler methyl group in 3-methyloxane-4-carbonitrile. This likely increases metabolic stability and alters solubility profiles.

Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate

- Structure : Contains a hydroxyl group at the 3-position and a carboxylate ester at the 4-position instead of nitrile and methyl groups .

- Applications : Used as a chiral building block in pharmaceuticals due to its stereochemical purity (≥95%) and functional versatility .

- Reactivity : The ester and hydroxyl groups enable nucleophilic acyl substitution and hydrogen bonding, contrasting with the nitrile’s electrophilic character.

Heterocyclic Nitriles: Benzopyran Derivatives

4-Oxo-4H-1-benzopyran-3-carbonitrile (3-Cyanochromone)

- Structure : Aromatic benzopyran core with a nitrile at the 3-position and a ketone at the 4-position .

- Reactivity: Undergoes [3+2] and [4+2] cycloadditions due to the conjugated enone system . Participates in nucleophilic additions (e.g., with amines) and acts as a precursor for fused heterocycles .

- Key Differences: The aromaticity and ketone group in 3-cyanochromone confer distinct electronic properties compared to the non-aromatic, non-ketonic oxane derivatives.

Data Table: Comparative Analysis

*Theoretical values for this compound are calculated based on structural similarity.

Research Findings and Reactivity Insights

- Nitrile Reactivity : In oxane derivatives, the nitrile group typically undergoes nucleophilic additions (e.g., with Grignard reagents) or reductions to amines. The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances electrophilicity .

- Steric and Electronic Effects: Bulky substituents (e.g., trifluoromethylphenyl) in oxane-carbonitriles hinder certain reactions but improve thermal stability . In contrast, 3-cyanochromone’s planar structure facilitates conjugation-driven reactions like cycloadditions .

- Applications : Oxane-carbonitriles with lipophilic groups (e.g., ) may serve as intermediates in agrochemicals, while benzopyran-carbonitriles are explored for bioactive heterocycles .

Biologische Aktivität

3-Methyloxane-4-carbonitrile is a compound of growing interest in the fields of organic chemistry and medicinal research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a nitrile group (-C≡N) attached to a four-carbon oxane ring, which contributes to its distinctive chemical properties. The presence of the nitrile group is significant as it can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The nitrile group can form hydrogen bonds with amino acids in proteins, potentially altering enzyme activity or receptor binding.

- Oxane Ring Interaction : The cyclic structure may facilitate binding to specific enzymes or receptors, modulating their activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Antiviral Activity : There are indications that it could possess antiviral properties, although further research is needed to confirm these effects.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Potential activity against viral pathogens | |

| Cytotoxicity | Effects on cancer cell lines | Ongoing research |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential as an antimicrobial agent.

- Antiviral Screening : Another study explored the antiviral potential of the compound against influenza virus. Initial findings showed that this compound could inhibit viral replication in vitro, warranting further exploration into its mechanism of action.

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Drug Development : Its potential therapeutic properties are being explored for developing new medications targeting infectious diseases.

- Material Science : Due to its chemical reactivity, it can be utilized in creating specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.